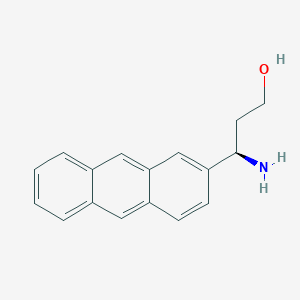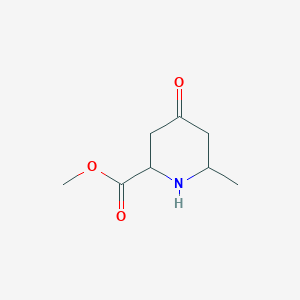
Methyl6-methyl-4-oxopiperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl6-methyl-4-oxopiperidine-2-carboxylate is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various chemical reactions and applications.
Preparation Methods
The synthesis of Methyl6-methyl-4-oxopiperidine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the esterification of 6-methyl-4-oxopiperidine-2-carboxylic acid with methanol in the presence of a catalyst. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
Methyl6-methyl-4-oxopiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
Methyl6-methyl-4-oxopiperidine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl6-methyl-4-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl6-methyl-4-oxopiperidine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 6-oxopiperidine-2-carboxylate: Similar in structure but lacks the methyl group at the 6-position.
Methyl 2-oxopiperidine-4-carboxylate: Differently substituted piperidine derivative.
Methyl 6-methylpyridine-2-carboxylate: Contains a pyridine ring instead of a piperidine ring . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 6-methyl-4-oxopiperidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-5-3-6(10)4-7(9-5)8(11)12-2/h5,7,9H,3-4H2,1-2H3 |
InChI Key |
HKCYPQURIJDVRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CC(N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


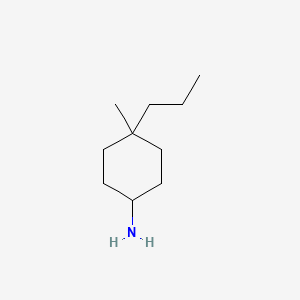
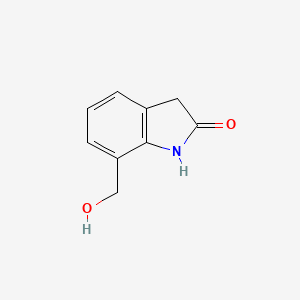
![methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13037234.png)



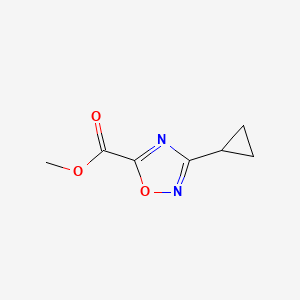

![(R)-N-Hydroxy-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13037264.png)
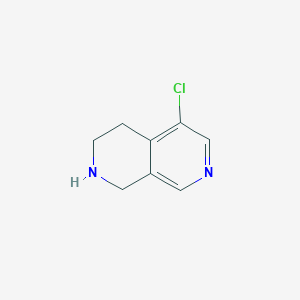


![3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylicacid](/img/structure/B13037279.png)
